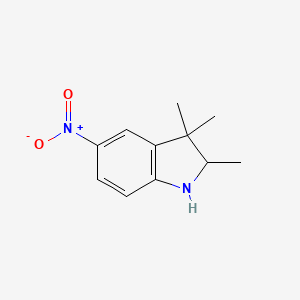

2,3,3-Trimethyl-5-nitroindoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trimethyl-5-nitro-1,2-dihydroindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-7-11(2,3)9-6-8(13(14)15)4-5-10(9)12-7/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQOPJVEBBOOLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2=C(N1)C=CC(=C2)[N+](=O)[O-])(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50513236 | |

| Record name | 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916792-03-5 | |

| Record name | 2,3,3-Trimethyl-5-nitro-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50513236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,3,3 Trimethyl 5 Nitroindoline and Its Precursors/derivatives

Established Synthetic Pathways to Substituted Indolines

The indoline (B122111) scaffold is a core structural motif in many bioactive compounds and pharmaceuticals. organic-chemistry.org Consequently, numerous synthetic methods have been developed for its construction, often focusing on efficiency, functional group tolerance, and the use of readily available starting materials. These methods typically involve the formation of the critical C-N bond to close the five-membered ring.

Reductive cyclization is a powerful strategy for synthesizing heterocyclic compounds, including indolines, from nitroarenes. researchgate.netrsc.org This approach typically involves the reduction of a nitro group on an aromatic ring that is ortho-substituted with a suitable side chain containing a reactive group. The reduced nitro group, often an amino or nitroso intermediate, then undergoes an intramolecular cyclization.

A common variant is the Baeyer–Emmerling indole (B1671886) synthesis, which uses iron metal under alkaline conditions to convert ortho-nitrocinnamic acid into an indole via reductive annulation and decarboxylation. rsc.org The process is believed to proceed through a nitroso intermediate that facilitates the formation of the five-membered ring. rsc.org Modern methods have expanded the scope of this reaction. For example, palladium-phenanthroline complexes can catalyze the reaction of nitroarenes with arylalkynes and carbon monoxide to produce 3-arylindoles through an ortho-C-H functionalization of the nitroarene ring. nih.gov In this palladium-catalyzed process, the rate-determining step is the initial reduction of the nitroarene. nih.gov Other systems, such as using Fe/HCl in ethanol, have proven effective for the reductive cyclization of indolylnitrochalcone intermediates to form more complex indolylquinoline derivatives. nih.gov

| Method | Catalyst/Reagent | Substrate Type | Key Features |

|---|---|---|---|

| Baeyer–Emmerling Synthesis | Fe / Strong Base | ortho-Nitrocinnamic acid | Classical method involving reduction and decarboxylation. rsc.org |

| Palladium-Catalyzed Cyclization | Palladium-phenanthroline complexes, CO | Nitroarenes and arylalkynes | Forms 3-arylindoles via ortho-C-H functionalization. nih.gov |

| Iron-Mediated Cyclization | Fe / HCl | Indolylnitrochalcone derivatives | Clean and high-yielding for complex quinoline derivatives. nih.gov |

Palladium catalysis has become a cornerstone of modern synthetic chemistry, offering highly efficient routes to indoline formation under mild conditions. organic-chemistry.orgnih.gov These methods often avoid the prefunctionalization steps required in conventional strategies. organic-chemistry.org One prominent approach is the intramolecular C-H amination of picolinamide (B142947) (PA)-protected β-arylethylamine substrates. nih.gov This reaction proceeds with high efficiency, low catalyst loadings, and uses inexpensive reagents, demonstrating excellent functional group tolerance and regioselectivity. organic-chemistry.orgnih.gov

Another powerful palladium-catalyzed strategy involves the intermolecular amination of unactivated C(sp³)–H bonds. acs.org In this process, substrates like 1-(tert-butyl)-2-iodobenzene undergo C–H activation to form palladacycle intermediates, which are then aminated with reagents like diaziridinone to yield 3,3-disubstituted indolines. acs.org Furthermore, palladium-catalyzed intramolecular cyclization of alkynes and imines provides a novel route to 2-substituted-3-(1-alkenyl)indoles, which are otherwise challenging to synthesize. organic-chemistry.org The mechanism likely involves the formation of a palladium-hydride species that inserts into the alkyne, followed by rearrangement to form the indole structure. organic-chemistry.org

| Strategy | Catalyst System | Substrate Type | Key Intermediate |

|---|---|---|---|

| Intramolecular C(sp²)-H Amination | Palladium catalyst | PA-protected β-arylethylamines | Pd(II)/Pd(IV) catalytic cycle organic-chemistry.orgnih.gov |

| Intermolecular C(sp³)-H Amination | Palladium catalyst | 1-(tert-Butyl)-2-iodobenzene derivatives | Palladacycle acs.org |

| Cyclization of Alkynes and Imines | Palladium acetate (B1210297), tri-n-butylphosphine | 2-(1-Alkynyl)-N-alkylideneanilines | Palladium-hydride species organic-chemistry.org |

As an earth-abundant and low-toxicity metal, copper has emerged as an attractive catalyst for indoline synthesis. acs.orgmdpi.com Copper-mediated reactions provide a valuable alternative to those requiring precious metals like palladium. One effective method is the Cu(OAc)₂-mediated intramolecular aromatic C–H amination, which utilizes a picolinamide-type directing group to produce indolines in good yields. acs.org In some cases, the addition of an oxidant like MnO₂ can render the process catalytic in copper. acs.org

Copper catalysts are also effective in cascade reactions for the one-step, divergent synthesis of structurally complex polycyclic indolines from readily available starting materials. acs.org These reactions, which can involve propargylic carbamates and indoles, demonstrate high efficiency and selectivity under environmentally friendly conditions. acs.org The versatility of copper catalysis allows for the construction of diverse indoline scaffolds, including quinoline-fused indolines and furoindolines. acs.org

| Strategy | Catalyst/Reagent | Reaction Type | Key Advantage |

|---|---|---|---|

| Intramolecular C–H Amination | Cu(OAc)₂ / MnO₂ | Aromatic C–H amination | Noble-metal-free synthesis. acs.org |

| Cascade Reactions | Copper catalyst | [4+1] and [3+2] cycloadditions | One-step synthesis of complex polycyclic indolines. acs.org |

| C3 Chalcogenylation | CuBr₂ | Direct C–H chalcogenation | Synthesis of functionalized 3-chalcogenylindoles. mdpi.com |

Synthesis of 2,3,3-Trimethyl-5-nitroindolenine (3H-Indole Isomer) as a Key Intermediate

The direct synthesis of 2,3,3-trimethyl-5-nitroindoline is less common than a pathway involving the synthesis and subsequent reduction of its indolenine (3H-indole) isomer, 2,3,3-trimethyl-5-nitro-3H-indole. This intermediate can be prepared via two primary routes: the Fischer indole synthesis starting from a nitrated precursor or the direct nitration of a pre-formed indolenine ring.

The Fischer indole synthesis is a classic and versatile method for preparing indoles from an arylhydrazine and a ketone or aldehyde under acidic conditions. wikipedia.orgbyjus.com To synthesize 2,3,3-trimethyl-5-nitro-3H-indole, p-nitrophenylhydrazine (or its hydrochloride salt) is reacted with 3-methyl-2-butanone (methyl isopropyl ketone). researchgate.netsemanticscholar.org

The reaction mechanism proceeds through several steps:

Hydrazone Formation : The p-nitrophenylhydrazine condenses with methyl isopropyl ketone to form the corresponding phenylhydrazone. alfa-chemistry.com

Tautomerization : The hydrazone tautomerizes to an enamine intermediate. byjus.com

organic-chemistry.orgorganic-chemistry.org-Sigmatropic Rearrangement : Following protonation, the enamine undergoes an irreversible organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, breaking the N-N bond. byjus.com

Cyclization and Aromatization : The resulting diimine intermediate cyclizes and eliminates a molecule of ammonia to form the final aromatic indolenine product. wikipedia.orgalfa-chemistry.com

The choice of acid catalyst is critical, with Brønsted acids (HCl, H₂SO₄) and Lewis acids (ZnCl₂, BF₃) being commonly employed. wikipedia.orgsemanticscholar.org While this method can directly yield the desired product, reports indicate that the reaction of p-nitrophenylhydrazine with methyl isopropyl ketone can result in low yields (10-30%) under certain reflux conditions, potentially due to the instability of the product at higher temperatures. semanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst | Key Reaction Steps |

|---|---|---|---|

| p-Nitrophenylhydrazine | Methyl isopropyl ketone | Brønsted or Lewis Acid (e.g., Acetic Acid/HCl) | Hydrazone formation, organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement, cyclization, NH₃ elimination. byjus.comsemanticscholar.org |

An alternative and often more direct route to 2,3,3-trimethyl-5-nitro-3H-indole is the electrophilic nitration of the parent compound, 2,3,3-trimethylindolenine (B142774). chemspider.com This method involves the introduction of a nitro group (-NO₂) onto the pre-formed indolenine ring system.

The reaction is typically carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The 2,3,3-trimethylindolenine is first dissolved in concentrated sulfuric acid, and the pre-cooled nitrating mixture is added dropwise while maintaining a low temperature with an ice bath. chemspider.com Careful control of temperature is crucial to prevent side reactions and ensure high yield.

Under these strongly acidic conditions, the indolenine nitrogen is protonated, which directs the electrophilic nitronium ion (NO₂⁺) to the C5 position of the aromatic ring. This regioselectivity results in the predominant formation of the 5-nitro isomer. Following the reaction, the mixture is neutralized, and the product can be isolated. This method has been reported to produce 2,3,3-trimethyl-5-nitro-3H-indole in good yield (78%). chemspider.com

| Parameter | Condition |

|---|---|

| Substrate | 2,3,3-Trimethylindolenine |

| Reagents | Concentrated Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄) |

| Temperature | Low temperature, maintained with an ice bath during addition. |

| Procedure | Dropwise addition of nitrating mixture to a solution of substrate in H₂SO₄. |

| Workup | Neutralization to pH 7. |

| Yield | ~78% |

| Spectroscopy | Peaks |

|---|---|

| ¹H-NMR (300 MHz, Chloroform-d) | δ 8.25 (dd, J = 8.5, 2.2 Hz, 1H), 8.16 (d, J = 2.1 Hz, 1H), 7.61 (d, J = 8.5 Hz, 1H), 2.36 (s, 3H), 1.37 (s, 6H) |

| ¹³C-NMR (300 MHz, Chloroform-d) | δ 194.24, 158.95, 146.69, 145.61, 124.56, 120.05, 117.19, 54.51, 22.74, 16.02 |

| IR (ATR) cm⁻¹ | 2977, 1565, 1515, 1420, 1389, 1333, 1206, 1112, 1056, 916, 847, 803, 738 |

| GC-MS (EI) m/z | 204.05 ([M-H]⁺), 189.00, 143.05, 114.98, 91.02 |

Industrial-Scale Synthesis of 2,3,3-Trimethylindolenine

The industrial production of 2,3,3-trimethylindolenine, a crucial intermediate, predominantly relies on the Fischer indole synthesis. This classic reaction involves the condensation of an arylhydrazine with an aldehyde or ketone under acidic conditions. For 2,3,3-trimethylindolenine, phenylhydrazine (B124118) and 3-methyl-2-butanone (methyl isopropyl ketone) are the typical starting materials.

The reaction is versatile, allowing for a range of acid catalysts, including Brønsted acids like sulfuric acid and hydrochloric acid, and Lewis acids such as zinc chloride. A common industrial approach involves heating the reactants in the presence of a catalyst. For instance, one method describes reacting phenylhydrazine with 3-methyl-2-butanone in acetic acid.

A notable industrial process involves reacting aniline with 3-chloro-3-methylbutane-2-one. This method is advantageous as it avoids more expensive starting materials and harsh condensing agents like zinc chloride, which can cause equipment corrosion and waste treatment issues. The reaction is typically carried out by mixing aniline and 3-chloro-3-methylbutane-2-one in a molar ratio of 3:1 to 10:1 and heating the mixture. The process can be optimized by using a catalyst, such as aniline hydrochloride, to increase the reaction rate and reduce the reaction time.

| Reactants | Catalyst/Medium | Temperature (°C) | Yield (%) | Reference |

| Phenylhydrazine, 3-Methyl-2-butanone | Acetic Acid | Reflux | High | chemspider.com |

| Aniline, 3-Chloro-3-methylbutane-2-one | None | 80, then reflux | 80 | prepchem.com |

| Aniline, 3-Chloro-3-methylbutane-2-one | Aniline hydrochloride | 80, then reflux | High | prepchem.com |

| 2-Methyl-2-hydroxy-butan-3-one, Aniline | Acetic acid in Toluene | up to 220 | 78.5 | researchgate.net |

Conversion and Functionalization of Indolenines to Form this compound

The conversion of 2,3,3-trimethylindolenine to this compound involves two key transformations: the introduction of a nitro group at the 5-position of the indole ring and the subsequent reduction of the indolenine double bond to form the indoline structure.

A standard method for the nitration of 2,3,3-trimethylindolenine involves electrophilic aromatic substitution. The indolenine is dissolved in concentrated sulfuric acid and treated with a cooled mixture of concentrated nitric acid and sulfuric acid. This process yields 2,3,3-trimethyl-5-nitroindolenine as a solid precipitate. The reaction is typically stirred for several hours at room temperature to ensure complete nitration. The product can then be isolated by pouring the reaction mixture over ice, followed by neutralization.

Selective Reduction Techniques for the Indolenine Double Bond

The reduction of the C=N double bond in the indolenine ring to a C-N single bond to form the indoline structure can be achieved through various selective reduction techniques. Catalytic hydrogenation is a common and efficient method, often employing catalysts such as platinum on carbon (Pt/C).

Chemical reducing agents are also widely used. Sodium borohydride (NaBH₄) in carboxylic acid media, such as acetic acid, can effectively reduce the indole double bond. Another versatile reagent is sodium cyanoborohydride (NaBH₃CN) in acetic acid, which is known for its chemoselectivity.

Catalytic transfer hydrogenation offers a safer alternative to using hydrogen gas directly. This method utilizes a hydrogen donor, such as ammonium (B1175870) formate (B1220265), in the presence of a catalyst like palladium on carbon (Pd/C). This technique is effective for the reduction of various functional groups, including the double bonds in heterocyclic systems. Diimide (N₂H₂), generated in situ from precursors like hydrazine (B178648), is another reagent that can be used for the selective reduction of carbon-carbon and carbon-nitrogen double bonds.

| Reducing Agent/System | Key Features |

| Catalytic Hydrogenation (e.g., Pt/C, H₂) | Efficient, clean, but requires specialized equipment for handling hydrogen gas. |

| Sodium Borohydride (NaBH₄) in Acetic Acid | Readily available and effective; can also lead to N-alkylation. |

| Sodium Cyanoborohydride (NaBH₃CN) in Acetic Acid | Chemoselective, reduces the double bond without affecting other functional groups. |

| Catalytic Transfer Hydrogenation (e.g., Ammonium Formate, Pd/C) | Safer than direct hydrogenation, mild reaction conditions. nih.govlpnu.ua |

| Diimide (N₂H₂) | Metal-free reduction, selective for non-polar double bonds. researchgate.net |

Derivatization from 2,3,3-Trimethyl-5-nitroindolenine Precursors

The 5-nitro and the corresponding 5-amino derivatives of 2,3,3-trimethylindolenine are valuable precursors for further functionalization, particularly in the synthesis of dyes and other complex heterocyclic compounds.

The reduction of the nitro group in 2,3,3-trimethyl-5-nitroindolenine to a primary amine (2,3,3-trimethyl-3H-indol-5-amine) is a key step. This can be achieved through various methods, including catalytic hydrogenation or using reducing agents like zinc dust in the presence of sodium hydroxide. unb.canih.gov

The resulting 5-amino derivative can then undergo diazotization by treatment with a cold solution of nitrous acid (generated from sodium nitrite and a mineral acid) to form a diazonium salt. unb.canih.gov This reactive intermediate is a cornerstone for the synthesis of azo dyes. The diazonium salt can be coupled with various aromatic compounds (couplers), such as phenols or other indolenine derivatives, to produce a wide range of azo dyes with different colors and properties. unb.canih.govrsc.org

Beyond dye synthesis, the amino group can be a handle for the construction of more complex heterocyclic systems through condensation reactions or by serving as a nucleophile in various coupling reactions.

Green Chemistry Approaches in Indoline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. This is particularly relevant for well-established reactions like the Fischer indole synthesis.

Catalysis and Solvent Engineering for Sustainable Production

A major focus of green chemistry in this area is the replacement of volatile and often toxic organic solvents with more benign alternatives. Ionic liquids (ILs) and deep eutectic solvents (DESs) have emerged as promising media for the Fischer indole synthesis. nih.gov These solvents are non-volatile, have high thermal stability, and can often be recycled and reused. Certain ILs with Brønsted or Lewis acidic properties can also act as both the solvent and the catalyst, simplifying the reaction setup and workup.

Mechanochemistry, which involves conducting reactions in the solid state by grinding or milling, offers a solvent-free alternative. This technique can lead to shorter reaction times, higher yields, and reduced waste generation. Flow chemistry, where reactants are continuously passed through a reactor, provides another sustainable approach. It allows for better control over reaction parameters, improved safety, and easier scalability. Continuous flow Fischer indole synthesis has been demonstrated, sometimes in combination with microwave heating to accelerate the reaction.

| Green Approach | Key Advantages |

| Ionic Liquids (ILs) | Low volatility, recyclable, can act as both solvent and catalyst. nih.gov |

| Deep Eutectic Solvents (DESs) | Biodegradable, low cost, simple preparation. |

| Mechanochemistry | Solvent-free, reduced waste, potentially faster reaction rates. |

| Flow Chemistry | Enhanced safety and control, scalable, potential for automation. |

Electrochemical and Photochemical Methods for Indoline Ring Formation

Electrochemical and photochemical methods represent innovative and sustainable strategies for the synthesis of indoline rings, often proceeding under mild conditions and without the need for harsh reagents.

Electrosynthesis can be used to drive cyclization reactions to form the indoline ring. For instance, the electrochemical reduction of certain nitro compounds can initiate a cascade of reactions leading to the formation of the heterocyclic ring.

Photochemical methods utilize light to promote chemical reactions. This can involve the direct photo-induced cyclization of suitable precursors or the use of a photocatalyst that can absorb light and mediate the desired transformation. For example, the photoreduction of nitroaromatic compounds can be facilitated by certain molecules that, upon irradiation, generate reactive species capable of initiating the reduction process. These methods are often highly selective and can be performed at room temperature, reducing the energy consumption of the process.

Advanced Spectroscopic and Structural Characterization of 2,3,3 Trimethyl 5 Nitroindoline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise stereochemical and regiochemical features of 2,3,3-trimethyl-5-nitroindoline derivatives. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of atomic connectivity and spatial arrangements.

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals corresponding to the aromatic protons on the benzene (B151609) ring, the methyl groups, and the protons of the indoline (B122111) core are observed. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing nature of the nitro group, typically appearing in the downfield region. The gem-dimethyl groups at the C3 position often exhibit distinct chemical shifts due to their diastereotopic nature, providing valuable information about the molecule's stereochemistry.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of all carbon atoms in the molecule. The signals for the quaternary carbons, such as C2 and C3, and the carbon atoms of the aromatic ring can be definitively assigned. The deviation from additivity in ¹³C NMR spectra can be calculated for derivatives, offering insights that are similar for stereochemically related trisaccharides. nih.gov

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignments. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly crucial for determining through-space proximity between protons, which helps to define the relative stereochemistry of the molecule.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

| Proton/Carbon | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H | 7.5 - 8.2 | 110 - 150 |

| C2-CH₃ | 1.8 - 2.2 | 20 - 25 |

| C3-(CH₃)₂ | 1.2 - 1.5 | 25 - 30 (each) |

| Indoline-H | 3.0 - 3.5 | 45 - 55 |

Note: The exact chemical shifts can vary depending on the specific derivative and the solvent used.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in this compound and its derivatives. spectroscopyonline.comspectroscopyonline.com These techniques are complementary, as some vibrational modes that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice-versa.

FT-IR Spectroscopy:

The FT-IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of its bonds. upi.eduieeesem.com Key functional groups in this compound derivatives give rise to distinct peaks:

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. For instance, in 5-nitro-1,3-benzodioxole, the asymmetric NO₂ stretch appears at 1609 cm⁻¹ in the IR spectrum. orientjchem.org

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations are found in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, occur at lower frequencies.

Alkyl Groups (CH₃): C-H stretching vibrations of the methyl groups are observed in the 2850-3000 cm⁻¹ range. researchgate.net

C-N Bond: The C-N stretching vibration of the indoline ring typically appears in the 1200-1350 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy is particularly useful for observing non-polar bonds. nih.gov In the context of this compound derivatives, Raman spectra can provide clear signals for:

Aromatic Ring: The symmetric breathing mode of the benzene ring is often a strong and sharp peak in the Raman spectrum.

Nitro Group: The symmetric stretch of the nitro group also gives a characteristic Raman signal. orientjchem.org

C-C Backbone: The carbon skeleton of the indoline ring can be observed in the low-frequency region.

The combination of FT-IR and Raman spectroscopy allows for a comprehensive vibrational analysis, confirming the presence of all key functional groups and providing insights into the molecular structure. scialert.net

Table 2: Characteristic Vibrational Frequencies for this compound Derivatives

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

| Nitro (NO₂) | 1500-1600 | ~1500 | Asymmetric Stretch |

| Nitro (NO₂) | 1300-1400 | ~1350 | Symmetric Stretch |

| Aromatic C-H | >3000 | >3000 | Stretch |

| Aromatic C=C | 1450-1600 | 1450-1600 | Stretch |

| Alkyl C-H | 2850-3000 | 2850-3000 | Stretch |

| Indoline C-N | 1200-1350 | Weak | Stretch |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Probing

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are employed to investigate the electronic structure and transitions within this compound derivatives.

UV-Vis Spectroscopy:

The UV-Vis spectrum reveals the electronic transitions that occur when the molecule absorbs ultraviolet or visible light. The presence of the nitroaromatic chromophore in this compound gives rise to characteristic absorption bands. Typically, two main absorption bands are observed:

A high-energy band in the UV region (around 250-280 nm) corresponding to a π → π* transition within the benzene ring.

A lower-energy band, often extending into the visible region (around 350-400 nm), attributed to an n → π* transition involving the non-bonding electrons of the nitro group and the π-system of the aromatic ring.

The position and intensity of these bands can be influenced by the solvent polarity and the presence of other substituents on the molecule, providing further information about the electronic environment.

Fluorescence Spectroscopy:

While many nitroaromatic compounds are known to be non-fluorescent or weakly fluorescent due to efficient intersystem crossing, some derivatives of this compound may exhibit fluorescence. If the molecule is fluorescent, the emission spectrum can provide information about the energy of the first excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, can offer insights into the structural changes that occur in the excited state.

X-ray Diffraction Crystallography for Absolute Structure Determination

X-ray diffraction crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule. thieme-connect.dewordpress.com This technique requires a single crystal of the compound. thieme-connect.de The diffraction pattern of X-rays passing through the crystal provides detailed information about the arrangement of atoms in the crystal lattice. unt.edu

For this compound derivatives, a successful X-ray crystallographic analysis yields:

Precise bond lengths and angles: This data confirms the connectivity of the atoms and provides insight into the nature of the chemical bonds.

The absolute configuration: For chiral derivatives, X-ray crystallography can unambiguously determine the R/S configuration of stereocenters. nih.gov

Conformation of the molecule: The analysis reveals the preferred conformation of the indoline ring and the orientation of the substituents.

Intermolecular interactions: The crystal packing reveals details about hydrogen bonds, π-π stacking, and other non-covalent interactions that stabilize the crystal structure. researchgate.net

The crystal structure of a derivative, 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione, was determined to be triclinic with the space group P-1. eurjchem.com

Table 3: Illustrative Crystallographic Data for an Indoline Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 11.8333 |

| b (Å) | 12.8151 |

| c (Å) | 17.1798 |

| α (°) | 77.317 |

| β (°) | 74.147 |

| γ (°) | 66.493 |

| Z | 1 |

This data is for a related spirooxindole derivative and serves as an example of the type of information obtained. researchgate.net

Mass Spectrometry for Molecular Composition and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its fragmentation pathways upon ionization. researchgate.net

Molecular Weight and Composition:

High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of the this compound derivative.

Fragmentation Analysis:

In the mass spectrometer, the molecule is ionized, typically by electron impact (EI) or electrospray ionization (ESI), to form a molecular ion. This ion can then undergo fragmentation, breaking down into smaller, characteristic fragment ions. researchgate.netnih.gov The analysis of these fragmentation patterns provides valuable structural information. nih.govkobv.de

For this compound, common fragmentation pathways may include:

Loss of a methyl group: A peak corresponding to [M-15]⁺ is often observed due to the loss of a CH₃ radical.

Loss of the nitro group: Fragmentation involving the loss of NO₂ (46 Da) or NO (30 Da) is characteristic of nitroaromatic compounds.

Cleavage of the indoline ring: The heterocyclic ring can undergo characteristic cleavage patterns, providing further structural clues.

By analyzing the masses of the fragment ions, a detailed picture of the molecule's structure can be pieced together, corroborating the data obtained from other spectroscopic techniques. Mass spectral data is available for related compounds such as 2,3,6-trimethyl-5-nitroindole and 3-methyl-5-nitroindole. massbank.eumassbank.eu

Computational and Theoretical Studies on 2,3,3 Trimethyl 5 Nitroindoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. diva-portal.org For a molecule like 2,3,3-Trimethyl-5-nitroindoline, DFT calculations can provide valuable insights into its geometry, stability, and electronic properties.

DFT studies, typically employing hybrid functionals like B3LYP with basis sets such as 6-311+G(d,p), are instrumental in determining the optimized molecular geometry. researchgate.netmdpi.com These calculations can precisely predict bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional shape. For instance, in a related study on 2-amino-3-methyl-5-nitropyridine, DFT calculations were used to find the most stable molecular configuration. nih.gov

Key electronic properties that can be elucidated through DFT include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap. The HOMO-LUMO gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The presence of the electron-withdrawing nitro group (-NO2) and electron-donating methyl groups (-CH3) in this compound is expected to significantly influence these frontier orbitals.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge distribution, hyperconjugative interactions, and the delocalization of electron density within the molecule, which are crucial for understanding its stability and reactivity. researchgate.net

Table 1: Representative Data from DFT Calculations on a Related Nitroaromatic Compound Note: This table presents typical data obtained from DFT calculations on a related nitroaromatic compound, 2-amino-3-methyl-5-nitropyridine, to illustrate the type of information generated. Specific data for this compound would require dedicated calculations.

| Parameter | Calculated Value (B3LYP/cc-pVTZ) |

| HOMO Energy | -6.65 eV |

| LUMO Energy | -2.89 eV |

| Energy Gap (HOMO-LUMO) | 3.76 eV |

Data sourced from a study on 2-amino-3-methyl-5-nitropyridine. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.gov

For this compound, MD simulations could be employed to study the flexibility of the indoline (B122111) ring and the rotation of the methyl and nitro groups. This is particularly important for understanding how the molecule might interact with its environment, such as a solvent or a biological receptor. The simulations can reveal the most populated conformations and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can investigate aggregation behavior and the nature of non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, which govern the condensed-phase properties of the compound. In more complex systems, MD can be used to model the interaction of this compound with other molecules, providing insights into its potential role in various applications. nih.govnih.gov

Reaction Mechanism Elucidation via Computational Transition State Analysis

Computational chemistry provides powerful tools for elucidating reaction mechanisms at a molecular level. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, transition states.

For reactions involving this compound, such as its synthesis or subsequent chemical transformations, transition state analysis using methods like DFT can be performed. nih.gov These calculations aim to locate the saddle point on the potential energy surface that connects reactants and products, which corresponds to the transition state. The energy of the transition state determines the activation energy of the reaction, a key factor in its kinetics. mdpi.com

Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products. mdpi.com By studying the geometry of the transition state, one can gain a deeper understanding of the bond-breaking and bond-forming processes that occur during the reaction. For example, in the synthesis of related heterocyclic compounds, computational studies have been used to compare different reaction pathways and determine the most energetically favorable route.

Prediction and Interpretation of Spectroscopic Data through Quantum Chemical Methods

Quantum chemical calculations are highly effective in predicting and interpreting various types of spectroscopic data. For this compound, these methods can be used to simulate its vibrational (infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated using DFT, and these theoretical predictions can be compared with experimental spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov This is particularly useful for complex molecules where experimental spectra can be difficult to interpret.

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. nih.gov By calculating the energies of electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Visible spectrum. These calculations can help to understand the electronic transitions responsible for the observed color of the compound.

The chemical shifts in NMR spectra can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. researchgate.net Comparing calculated and experimental NMR spectra can aid in the structural confirmation of the molecule.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Related Compound Note: This table illustrates the typical agreement between experimental and calculated vibrational frequencies for a related compound, 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate (B1210297). Specific data for this compound would require dedicated study.

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT (cm⁻¹) |

| N-H Stretch | 3385 | 3402 |

| C=O Stretch | 1710 | 1725 |

| NO₂ Symmetric Stretch | 1345 | 1355 |

Data adapted from a study on 2-[(5-nitro-1,3-thiazol-2-yl)carbamoyl]phenyl acetate. researchgate.net

Quantitative Structure-Activity Relationships (QSAR) for Molecular Design

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. nih.gov These models are widely used in medicinal chemistry and materials science for the design of new molecules with desired properties.

In the context of this compound, if a particular activity or property were identified for a series of related indoline derivatives, a QSAR study could be undertaken. This would involve calculating a set of molecular descriptors for each compound, which are numerical representations of their chemical structure. These descriptors can be constitutional, topological, geometrical, or electronic in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov Once a predictive QSAR model is developed, it can be used to predict the activity of new, unsynthesized molecules, thereby guiding the design of more potent or effective compounds. The model can also provide insights into the structural features that are most important for the desired activity. nih.gov

Advanced Applications and Research Directions for 2,3,3 Trimethyl 5 Nitroindoline Derived Materials

Development of Photochromic Materials Based on Indoline (B122111)/Indolenine Spiropyran Derivatives

The phenomenon of photochromism, a reversible light-induced transformation between two forms of a chemical species with different absorption spectra, is at the heart of many advanced applications. mdpi.comresearchgate.net Spiropyrans derived from 2,3,3-trimethyl-5-nitroindoline are a prominent class of photochromic compounds, capable of switching between a colorless, closed spiropyran (SP) form and a colored, open merocyanine (B1260669) (MC) form upon exposure to UV and visible light, respectively. mdpi.com

Design Principles and Synthesis of Spiro[chromene-2,2′-indoline] Systems

The synthesis of spiro[chromene-2,2′-indoline] systems is a cornerstone of developing photochromic materials. A common and effective method involves the condensation reaction of a substituted salicylaldehyde (B1680747) with a Fischer's base derivative, which is prepared from this compound. This modular synthesis allows for the fine-tuning of the resulting spiropyran's properties by introducing various substituents on both the indoline and chromene moieties.

For instance, the synthesis of novel spiro[chromeno[2,3-d] nih.govnih.govresearchgate.netthiadiazolo[3,2-a]pyrimidine-10,3′-indoline]-2′,9,11-trione derivatives has been achieved through a three-component condensation reaction. nih.gov This efficient, one-pot synthesis utilizes isatin (B1672199) derivatives, dimedone, and a thiadiazolopyrimidine dione, catalyzed by a Keggin heteropolyacid, resulting in high yields under mild, solvent-free conditions. nih.gov Such multicomponent reactions are advantageous for creating complex molecular architectures with high efficiency and atom economy. nih.gov

Another synthetic approach involves the "on-water" [4+2] annulation reaction to create spiro[indoline-2,3'-hydropyridazine] derivatives. rsc.org This method demonstrates the versatility of the indoline core in forming diverse spirocyclic systems.

The following table summarizes key aspects of the synthesis of spiro[chromene-2,2′-indoline] systems.

| Synthetic Method | Reactants | Catalyst | Key Features |

| Three-component condensation | Isatin derivatives, Dimedone, 5H- nih.govnih.govresearchgate.netthiadiazolo[3,2-a]pyrimidine-5,7(6H)-dione | Keggin heteropolyacid (H₃PW₁₂O₄₀) | High yields (70-90%), mild and solvent-free conditions, green and cost-effective. nih.gov |

| "On-water" [4+2] annulation | 2-methyl-3H-indolium salt, (Z)-N'-(2-bromo-1-phenylethylidene) benzohydrazide | Cs₂CO₃ | Reaction occurs in water at room temperature, simple filtration for product isolation. rsc.org |

Photophysical Properties and Isomerization Kinetics of Photochromic Indolines

The photochromic behavior of indoline spiropyrans is characterized by the reversible isomerization between the closed spiropyran (SP) form and the open merocyanine (MC) form. Upon irradiation with UV light, the C-O bond in the spiro center cleaves, leading to the formation of the colored, planar MC form. mdpi.com This process is reversible, and the original SP form can be regenerated by exposure to visible light or through thermal relaxation in the dark. mdpi.com

The kinetics of this isomerization are crucial for practical applications. The rate of photocoloration (SP to MC) and the rate of thermal fading (MC to SP) are influenced by factors such as the solvent polarity, temperature, and the specific substituents on the spiropyran molecule. For example, the photocoloration of 1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-indoline] (a derivative of the title compound) doped in a poly(methyl methacrylate) (PMMA) film follows a first-order rate equation. researchgate.net In contrast, the photobleaching of the merocyanine form back to the spiropyran also follows a first-order rate equation in both PMMA and epoxy resin matrices. researchgate.net

The polarity of the solvent significantly affects the absorption spectrum of the merocyanine form, leading to hypsochromic (blue) or bathochromic (red) shifts. mdpi.com In the presence of strong acids, the merocyanine form can be protonated, leading to a more stable, colored species with altered absorption and emission properties. elsevierpure.com

The following table presents a summary of the photophysical properties and isomerization kinetics of a representative nitro-substituted indoline spiropyran.

| Property | Observation |

| Photocoloration | UV light induces the formation of the intensely colored merocyanine form. researchgate.net |

| Photobleaching | Visible light or thermal relaxation induces the reverse reaction to the colorless spiropyran form. researchgate.net |

| Kinetics in PMMA | Photocoloration follows a first-order rate equation with a rate constant (k) of 0.0011 s⁻¹. Photobleaching also follows a first-order equation with a rate constant of 0.0043 s⁻¹. researchgate.net |

| Solvent Effects | Solvent polarity influences the absorption maximum (λmax) of the merocyanine form. mdpi.com |

| Acid Effects | Protonation of the merocyanine form in the presence of strong acids leads to a stable, colored complex with a yellow hue. elsevierpure.com |

Factors Influencing Photochromic Fatigue and Reversibility

Photochromic fatigue, the loss of photochromic performance over repeated switching cycles, is a critical challenge for the practical application of these materials. nih.govresearchgate.netacs.org This degradation can occur through various pathways, including photooxidation and irreversible side reactions. nih.govacs.org

The environment surrounding the spiropyran molecule plays a significant role in its fatigue resistance. For instance, when spiropyrans are incorporated into self-assembled monolayers, their stability is greatly influenced by the presence of other molecules and humidity. nih.govacs.org Mixed monolayers with compounds like hexanethiol have shown significantly improved reversibility over at least 100 cycles under dry conditions, as the matrix can suppress degradative bond rotations. nih.govacs.org However, under humid conditions, the switching can become irreversible. nih.govacs.org

The choice of the polymer matrix is also crucial. For example, a spirooxazine doped in epoxy resin exhibited better fatigue resistance than when doped in PMMA. researchgate.net The fatigue resistance of photochromic pigments can be evaluated using a limited number of photochromic cycles under controlled UV irradiation. researchgate.net

Factors that influence photochromic fatigue are summarized in the table below.

| Factor | Influence on Fatigue |

| Molecular Environment | Mixed monolayers can suppress side reactions and improve reversibility. nih.govacs.org |

| Humidity | High humidity can lead to irreversible switching in surface-bound spiropyrans. nih.govacs.org |

| Oxygen | The presence of oxygen can lead to photooxidation, a common degradation pathway. nih.gov |

| Polymer Matrix | The choice of polymer matrix can significantly impact fatigue resistance, with epoxy resin showing better performance than PMMA for some spirooxazines. researchgate.net |

Engineering of Molecular Switches and Logic Gates

The reversible nature of the photochromic transition in indoline derivatives makes them ideal candidates for the development of molecular switches and logic gates, the fundamental components of molecular-scale computing. nih.gov

Light-Responsive Molecular Switching Systems Incorporating Indoline Moieties

Molecular switches based on indoline spiropyrans can be controlled by light, transitioning between two distinct states with different physical and chemical properties. nih.gov This "on" and "off" switching capability can be harnessed to control a variety of processes at the molecular level.

The incorporation of these molecular switches into drug delivery systems, for example, allows for the light-triggered release of therapeutic agents. nih.gov While direct UV activation can be a limitation in biological systems, strategies like upconversion nanoparticles can be employed to enable triggering by near-infrared (NIR) light, which has better tissue penetration. nih.gov

The table below outlines the basic principles of light-responsive molecular switching with indoline derivatives.

| Component | Function |

| Spiropyran (SP) form | "Off" state, typically colorless. |

| Merocyanine (MC) form | "On" state, colored and with different polarity and structure. |

| Light Stimulus (UV) | Switches the system from "off" to "on". |

| Light Stimulus (Visible) or Heat | Switches the system from "on" to "off". |

Multi-Stimuli Responsive Materials based on Indoline Derivatives

Beyond light, indoline-derived materials can be engineered to respond to multiple stimuli, such as pH, temperature, and the presence of specific ions. dtu.dknih.govnih.govrsc.org This multi-responsiveness greatly expands their potential applications, allowing for more complex and controlled behaviors. nih.govnih.gov

For example, a polymer system could be designed to be responsive to both temperature and pH. nih.gov Such materials could find use in sophisticated drug delivery systems that release their payload only when specific physiological conditions (e.g., the acidic environment of a tumor and a localized temperature increase) are met. dtu.dknih.gov The synthesis of such multi-stimuli responsive polymers can be challenging but offers a pathway to creating highly "intelligent" materials that can adapt and respond to their environment in a pre-programmed manner. nih.gov

The following table provides examples of potential multi-stimuli responsive systems incorporating indoline derivatives.

| Stimuli | Potential Application |

| Light and pH | Targeted drug delivery with dual control over release. elsevierpure.com |

| Light and Temperature | Smart coatings that change color and properties with both light and heat. |

| Light and Metal Ions | Sensors that can detect specific ions through a colorimetric response. |

Fabrication of Chemosensors and Molecular Probes

The intrinsic electronic and photophysical properties of the indoline scaffold, particularly when functionalized, make it a valuable platform for the development of chemosensors and molecular probes. The introduction of a nitro group at the 5-position of the 2,3,3-trimethylindoline (B99453) core significantly influences its electronic characteristics, enhancing its utility in sensing applications. This section explores the design, mechanisms, and applications of chemosensors derived from this specific chemical entity.

Design and Sensing Mechanisms of Chromogenic and Fluorescent Indoline-Based Chemosensors

The design of chemosensors based on the this compound scaffold leverages the principles of molecular recognition and signal transduction. The indoline moiety often serves as the core of a fluorophore or chromophore, while a strategically attached receptor unit provides selectivity for a specific analyte. The nitro group, being a strong electron-withdrawing group, can modulate the photophysical properties of the indoline system, which is a key aspect of the sensing mechanism.

Common sensing mechanisms include:

Photoinduced Electron Transfer (PET): In a typical PET sensor, the fluorophore (the indoline derivative) is linked to a receptor. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescence signal.

Excited-State Intramolecular Proton Transfer (ESIPT): ESIPT-based probes exhibit a large Stokes shift due to the transfer of a proton in the excited state. researchgate.net The binding of an analyte can disrupt the hydrogen-bonding network necessary for ESIPT, causing a significant change in the emission spectrum. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. The binding of an analyte can alter the distance or orientation between the donor and acceptor, thus modulating the FRET efficiency and the resulting fluorescence signal.

Colorimetric Sensing: The interaction between the indoline-based sensor and an analyte can induce a change in the electronic structure of the chromophore, resulting in a visible color change. mdpi.comnih.gov This allows for "naked-eye" detection. For instance, Schiff base derivatives of indoline can exhibit distinct color changes upon complexation with metal ions. nih.gov

The synthesis of these chemosensors often involves the condensation of an indoline derivative with another molecule to create a larger conjugated system. For example, a Schiff base chemosensor was synthesized from 5-nitroisatin (B147319), which contains a related nitro-indole core, for the detection of Fe³⁺ ions. researchgate.net The sensing mechanism relied on the quenching of fluorescence upon coordination of the iron ion. researchgate.net

Selective Detection of Analytes using Indoline Scaffolds

The versatility of the indoline scaffold allows for its modification to achieve selectivity for a wide range of analytes, including metal ions and anions. The design of the binding site is crucial for this selectivity.

Metal Ion Detection: Indoline-based chemosensors have been successfully employed for the detection of various metal ions. By incorporating specific chelating groups, these sensors can exhibit high selectivity. For example, Schiff base derivatives containing hydroxyl or thiol groups can selectively bind to specific metal ions, leading to a detectable optical response. mdpi.com A fluorescent chemosensor derived from a 5-nitroisatin Schiff base immobilized on SBA-15 demonstrated selective quenching for Fe³⁺ ions over other metal ions. researchgate.net

Anion Detection: The detection of anions is another important application of indoline-based chemosensors. The design of these sensors often involves the incorporation of hydrogen-bond donor groups, such as amides or ureas, which can selectively interact with anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.gov Quinoline-based thiosemicarbazones, for instance, have been developed as colorimetric chemosensors for the rapid detection of F⁻ and CN⁻ ions. nih.gov The interaction, typically a hydrogen-bonding or deprotonation event, perturbs the electronic system of the probe, leading to a colorimetric or fluorescent signal. mdpi.com

Below is a table summarizing examples of analytes detected by indole-based chemosensors and their sensing mechanisms.

| Analyte | Sensor Type | Sensing Mechanism | Observable Change |

| Fe³⁺ | Fluorescent | Fluorescence Quenching | Decrease in fluorescence intensity |

| Pb²⁺ | Fluorescent-Colorimetric | Chelation-induced quenching | "On-off" fluorescence and color change |

| F⁻, CN⁻ | Colorimetric | Hydrogen Bonding/Deprotonation | Color change from colorless to yellow |

Advanced Organic Materials and Dye Applications

The this compound scaffold is a valuable building block in the synthesis of advanced organic materials, particularly functional dyes. The presence of the nitro group and the reactive methyl group at the 2-position makes it a key precursor for a variety of important dye classes.

Precursors for Advanced Organic Dyes, including Cyanine (B1664457) Dyes

2,3,3-Trimethyl-5-nitro-3H-indole, often referred to as 5-nitro-Fischer's base, is a critical intermediate in the synthesis of cyanine and merocyanine dyes. google.com These dyes are characterized by their strong absorption and fluorescence in the visible and near-infrared (NIR) regions, making them suitable for a wide range of applications.

The synthesis of cyanine dyes typically involves the quaternization of the indolenine nitrogen, followed by a condensation reaction. The nitro group at the 5-position acts as a strong electron-withdrawing group, which can be used to tune the spectral properties of the resulting dye, often leading to a bathochromic (red) shift in the absorption maximum.

A general synthetic route to cyanine dyes from this compound involves:

Quaternization: The nitrogen atom of the indoline is alkylated to form a quaternary ammonium (B1175870) salt, the indolium salt.

Condensation: The resulting indolium salt, which has an activated methyl group, is condensed with a suitable polymethine bridge precursor, such as an orthoester or a malonaldehyde derivative, and another heterocyclic base.

Merocyanine dyes, which possess a donor and an acceptor end group connected by a polymethine chain, can also be synthesized from this precursor. researchgate.net The electron-withdrawing nature of the 5-nitroindoline (B147364) moiety can serve as the acceptor part of the merocyanine structure. researchgate.net

Functionalization for Optoelectronic Applications

The electronic properties of the this compound scaffold make it an attractive candidate for the development of materials for optoelectronic applications. The functionalization of this core structure allows for the fine-tuning of its optical and electronic properties.

The strong electron-withdrawing nitro group, in conjunction with the electron-donating potential of the indoline nitrogen, creates a "push-pull" system within the molecule. This charge-transfer character is highly desirable for applications in:

Nonlinear Optics (NLO): Molecules with large second-order NLO responses are crucial for technologies like frequency doubling and optical switching. The push-pull nature of nitro-substituted indoline derivatives can lead to significant NLO properties.

Dye-Sensitized Solar Cells (DSSCs): Organic dyes used in DSSCs require strong absorption in the visible spectrum and appropriate energy levels for efficient electron injection into the semiconductor material. The tunability of the indoline scaffold through functionalization allows for the optimization of these properties.

Organic Light-Emitting Diodes (OLEDs): The development of efficient and stable emitters is a key challenge in OLED technology. The high fluorescence quantum yields of some indoline-based dyes make them promising candidates for emissive materials.

Functionalization can be achieved at various positions on the indoline ring, allowing for a high degree of molecular engineering to meet the specific demands of different optoelectronic applications.

Indoline Scaffolds in Chemical Biology Research

The unique structural and photophysical properties of indoline derivatives have led to their increasing use in chemical biology. Probes based on the indoline scaffold are designed to interact with specific biological targets and report on their presence or activity through an optical signal.

Derivatives of this compound have been explored for various biological applications. The nitro group can be a key feature in the design of these probes. For example, it can be used as a recognition site or as a group that is metabolically transformed in specific biological environments, leading to a change in fluorescence.

Recent research has highlighted the potential of 5-nitroindole (B16589) derivatives in cancer research. A study focused on the synthesis of a series of pyrrolidine-substituted 5-nitroindole derivatives that were shown to bind to the c-Myc G-quadruplex DNA. nih.gov These compounds were found to downregulate the expression of the c-Myc oncogene and induce cell-cycle arrest in cancer cells. nih.gov This demonstrates the potential of the 5-nitroindole scaffold as a starting point for the development of novel therapeutic agents.

Furthermore, indole-based fluorescent probes have been developed for imaging specific cellular processes, such as S-nitrosation stress. nih.gov While not always derived directly from this compound, these studies demonstrate the broader utility of the indole (B1671886) core in creating sophisticated tools for chemical biology research. The principles of probe design, such as linking a fluorophore to a reactive group for detecting specific analytes, are directly applicable to derivatives of this compound.

The table below provides a summary of the applications of indoline-based compounds in chemical biology.

| Application Area | Specific Example | Mode of Action |

| Anticancer Agents | Pyrrolidine-substituted 5-nitroindoles | Binding to c-Myc G-quadruplex DNA, downregulation of oncogene expression |

| Bioimaging Probes | Indole-based fluorescent probes for S-nitrosation | Reductive ligation mechanism leading to fluorescence enhancement |

Synthesis of Molecular Probes for Biomolecular Interactions

The 5-nitroindole core is a versatile scaffold for the synthesis of a variety of molecular probes designed to investigate biomolecular interactions, particularly those involving nucleic acids. These probes are engineered to report on specific binding events, structural changes, or the presence of lesions in DNA and RNA.

The synthesis of these probes typically begins with the functionalization of the 5-nitroindole molecule. A key strategy involves converting 5-nitroindole into a nucleoside analogue that can be incorporated into oligonucleotides using standard phosphoramidite (B1245037) chemistry. researchgate.netglenresearch.comwikipedia.org The general synthetic pathway involves the N-glycosylation of 5-nitroindole with a protected deoxyribose or ribose sugar to form the corresponding nucleoside. oup.comnih.gov For example, 5-nitroindoles can be treated with sodium hydride and then reacted with a protected chlorosugar, such as 1-α-chloro-3,5-di-(O-p-toluoyl)-2-deoxy-d-ribose, to form the desired nucleoside. oup.comnih.gov

Further modifications can be introduced to create "clickable" probes. A prominent example is the synthesis of 3-ethynyl-5-nitroindolyl-2'-deoxyriboside. This involves iodination of the 5-nitroindole at the 3-position, followed by N-glycosylation. The resulting 3-iodo-5-nitroindolyl-2'-deoxyribose can then undergo a Sonogashira coupling with trimethylsilylacetylene, followed by deprotection, to install the clickable ethynyl (B1212043) group. nih.gov This ethynyl handle allows for the attachment of reporter molecules like fluorophores via copper-catalyzed azide-alkyne cycloaddition (click chemistry), enabling the visualization of biomolecular events. nih.gov The final step in preparing these probes for oligonucleotide synthesis is the conversion of the nucleoside into a phosphoramidite by reacting the 5'-hydroxyl group with a phosphitylating agent. researchgate.netglenresearch.com

Another class of molecular probes derived from this scaffold are those designed to bind to specific non-canonical DNA structures, such as G-quadruplexes (G4). nih.gov The synthesis of these probes involves attaching flexible side chains, often containing pyrrolidine (B122466) moieties, to the 5-nitroindole core to enhance binding affinity and selectivity for G4 DNA. nih.govuni-frankfurt.de These synthetic strategies allow for the creation of a library of compounds with modulated properties for studying the structure and function of these important nucleic acid motifs. nih.gov

Table 1: Synthesis of 5-Nitroindole-Based Molecular Probes

| Starting Material | Key Synthesis Steps | Resulting Probe Type | Application Focus |

| 5-Nitroindole | N-glycosylation with protected deoxyribose, phosphitylation | 5-Nitroindole-2'-deoxyriboside phosphoramidite | Incorporation into oligonucleotides as a universal base. glenresearch.comoup.com |

| 3-Iodo-5-nitroindole | N-glycosylation, Sonogashira coupling with an alkyne, phosphitylation | "Clickable" 5-nitroindole nucleoside phosphoramidite | Post-synthesis labeling of oligonucleotides with reporter groups. nih.govrsc.org |

| 5-Nitroindole | N-alkylation with dibromoalkanes, reaction with pyrrolidine | Pyrrolidine-substituted 5-nitroindole derivatives | Probing G-quadruplex DNA structures. nih.govuni-frankfurt.de |

| 5-Nitroindole | N-glycosylation, phosphorylation | 5-Nitroindolyl-2'-deoxyribose-5'-triphosphate | Studying enzymatic incorporation opposite DNA lesions. nih.govtrilinkbiotech.com |

Functionalization for Studies of Nucleic Acid Modifications and DNA Lesion Visualization (e.g., 5-nitroindole derivatives)

Derivatives of 5-nitroindole have proven to be exceptional tools for the detailed study of nucleic acid structure, modifications, and damage. Their unique properties allow them to function in ways that natural nucleobases cannot.

A primary application of 5-nitroindole is as a "universal base." scilit.combiosearchtech.combiosyn.com Unlike natural bases that form specific hydrogen bonds (A-T and G-C), 5-nitroindole is a hydrophobic, aromatic compound that does not form hydrogen bonds. Instead, it stabilizes the DNA duplex through favorable base-stacking interactions. biosearchtech.comgenelink.com This property allows it to pair indiscriminately with any of the four natural bases, making it a superior universal base compared to analogues like 3-nitropyrrole. oup.comscilit.com This universality is exploited in designing degenerate primers for PCR and sequencing, where the exact nucleotide sequence of the target may be unknown. biosearchtech.comgenelink.com

The ability of 5-nitroindole to stabilize duplexes has also been harnessed to study protein-DNA interactions, such as those involved in nucleotide excision repair (NER). biosearchtech.comgenelink.com Furthermore, attaching 5-nitroindole derivatives to the ends of immobilized oligonucleotide probes on microarrays has been shown to increase the stability of the resulting duplexes upon hybridization with target DNA. nih.gov

Perhaps one of the most advanced applications is in the visualization and quantification of non-instructional DNA lesions, such as abasic sites. nih.gov Researchers have developed a "clickable" non-natural nucleotide, 3-ethynyl-5-nitroindolyl-2'-deoxyriboside triphosphate (3-Eth-5-NITP), which is efficiently and selectively incorporated by DNA polymerases opposite these lesions. nih.gov Once incorporated, the ethynyl group serves as a chemical handle for attaching a fluorescent azide (B81097) molecule. This "click" reaction provides a powerful method to tag and thereby visualize and quantify the extent of DNA lesion replication. nih.gov

In addition, functionalized 5-nitroindole derivatives have been synthesized to act as specific binders for G-quadruplex structures, which are implicated in the regulation of cancer-related genes like c-Myc. nih.govuni-frankfurt.denih.gov These molecules, often featuring pyrrolidine-substituted side chains, can stabilize the G-quadruplex structure, leading to the downregulation of c-Myc expression and inducing cell-cycle arrest in cancer cells. nih.govshef.ac.uk Biophysical studies, including fluorescence intercalator displacement assays and NMR spectroscopy, have been used to characterize the binding affinity and mode of interaction of these compounds with the c-Myc promoter G-quadruplex. nih.govresearchgate.net

Table 2: Applications of Functionalized 5-Nitroindole Derivatives in Nucleic Acid Studies

| Derivative Type | Application | Research Finding |

| 5-Nitroindole nucleoside | Universal Base Analogue | Stabilizes DNA duplexes through stacking interactions without hydrogen bonding, pairing indiscriminately with A, T, C, and G. oup.comscilit.com |

| 3-Ethynyl-5-nitroindolyl-2'-deoxyriboside triphosphate (3-Eth-5-NITP) | DNA Lesion Visualization | Selectively incorporated by DNA polymerases opposite abasic sites, allowing for fluorescent tagging via click chemistry. nih.gov |

| Pyrrolidine-substituted 5-nitroindoles | G-Quadruplex Binders | Bind with high affinity to the c-Myc promoter G-quadruplex, downregulating gene expression and inhibiting cancer cell proliferation. nih.govnih.govshef.ac.uk |

| 5-Nitroindole-modified oligonucleotides | Probing Protein-DNA Interactions | Used to study interactions relevant to cellular processes like nucleotide excision repair (NER). biosearchtech.comgenelink.com |

| 5-Nitroindole ribonucleoside triphosphate | Antiviral Research (Lethal Mutagenesis) | Incorporated by viral RNA-dependent RNA polymerases opposite each natural RNA base, acting as a potential antiviral agent. nih.gov |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,3,3-Trimethyl-5-nitroindoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves condensation of 1,3,3-trimethylindoline with formaldehyde under acidic conditions, followed by nitration at the 5-position. Key variables for optimization include:

- Catalyst selection : Protonic acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution.

- Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve nitro group incorporation efficiency. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ groups (δ ~1.2–1.5 ppm) and aromatic protons (δ ~6.5–8.0 ppm).

- X-ray crystallography : Use SHELX software for structure refinement. The nitro group’s planarity and indoline ring puckering can be analyzed via SHELXL’s anisotropic displacement parameters .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₁₁H₁₄N₂O₂: 218.25 g/mol) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Systematic solvent-screening studies (e.g., DMSO vs. THF) under inert atmospheres (N₂/Ar) can clarify discrepancies. For example:

- Palladium-catalyzed coupling : Monitor reaction progress via TLC and HPLC-MS to identify intermediates.

- Statistical analysis : Apply ANOVA to assess solvent polarity’s impact on reaction yield. Cross-reference crystallographic data (SHELX-refined structures) to correlate steric effects with reactivity .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., acetylcholinesterase for neurodegenerative applications). Validate with MD simulations (GROMACS) to assess binding stability.

- QSAR modeling : Train models on indoline derivatives with known IC₅₀ values, incorporating descriptors like logP and nitro group charge density .

Q. How should researchers design in vitro assays to evaluate the compound’s potential in neurodegenerative disease models?

- Methodological Answer :

- Cell-based assays : Use SH-SY5Y neuroblastoma cells treated with Aβ₂₅–₃₅ to simulate Alzheimer’s pathology. Measure viability via MTT assay and ROS levels with DCFH-DA.

- Dose-response studies : Include positive controls (e.g., donepezil) and adhere to NIH preclinical guidelines for reproducibility (n ≥ 3 biological replicates) .

Comparative Analysis of Structural Analogues

Guidelines for Addressing Data Contradictions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.